Heptyl thiocyanate
CAS No.: 5416-94-4
Cat. No.: VC3834469
Molecular Formula: C8H15NS
Molecular Weight: 157.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5416-94-4 |
|---|---|
| Molecular Formula | C8H15NS |
| Molecular Weight | 157.28 g/mol |
| IUPAC Name | heptyl thiocyanate |
| Standard InChI | InChI=1S/C8H15NS/c1-2-3-4-5-6-7-10-8-9/h2-7H2,1H3 |
| Standard InChI Key | MAYXOEYPLLPIBN-UHFFFAOYSA-N |
| SMILES | CCCCCCCSC#N |
| Canonical SMILES | CCCCCCCSC#N |
Introduction
Chemical Identification and Structural Characteristics
Heptyl thiocyanate (CAS No. 5416-94-4) is defined by the molecular formula CHNS and a molecular weight of 157.28 g/mol . Structurally, it consists of a heptyl group (-CH) bonded to a thiocyanate functional group (-SCN). The compound’s IUPAC name, heptyl thiocyanate, aligns with its linear alkyl configuration, while alternative synonyms include 1-thiocyanatoheptane and thiocyanic acid heptyl ester .
Spectroscopic and Computational Data
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NMR Signatures: The NMR spectrum of thiocyanate derivatives typically exhibits a resonance near 110–120 ppm for the thiocyanate carbon, while the adjacent alkyl chain protons appear between 0.8–1.6 ppm in NMR .
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IR Spectroscopy: The -SCN group generates a characteristic stretching vibration at 2150–2100 cm, a key identifier for thiocyanate compounds .
Historical Synthesis and Modern Production Methods
Early Synthetic Approaches
The first documented synthesis of heptyl thiocyanate dates to 1903, utilizing the reaction of heptyl bromide with potassium thiocyanate (KSCN) in ethanol :
This method, though foundational, faced challenges in yield optimization due to competing elimination reactions.
Contemporary Techniques
Modern protocols employ phase-transfer catalysis or ionic liquid media to enhance reaction efficiency. For example, thiocyanate transfer in biphasic systems (water/organic solvent) minimizes byproducts and improves isolation .
Physicochemical Properties
Limited experimental data specific to heptyl thiocyanate exist, but analogous alkyl thiocyanates provide predictive insights:
Thermogravimetric analysis of related thiocyanates suggests decomposition onset temperatures near 180–200°C, with release of HCN and sulfur oxides .
Applications in Materials Science and Chemistry
Luminescent Ionic Liquids
Heptyl thiocyanate’s structural analogs, such as cerium(III) thiocyanate complexes, exhibit solvent-free luminescence with quantum yields up to 40% . These findings suggest potential for heptyl thiocyanate in designing photoluminescent materials, though direct evidence remains unexplored.
Reaction Intermediates
In heterocyclic synthesis, thiocyanates participate in [3+2] cycloadditions to form triazine-thione derivatives . For instance, heptyl thiocyanate could serve as a precursor for nitrogen-rich heterocycles, leveraging its -SCN group’s nucleophilicity.
Recent Advances and Future Directions
A 2023 study demonstrated thiocyanate’s role in forming triazine chalcogenones via nucleophilic attack on tetrazines . This mechanistic insight opens avenues for heptyl thiocyanate in click chemistry and polymer crosslinking. Future research should prioritize:
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Spectroscopic Benchmarking: Experimental validation of NMR and IR predictions.
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Application Trials: Testing in luminescent coatings or conductive polymers.
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Toxicological Profiling: Establishing OECD-compliant safety data.
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